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Compound of Interest

Compound Name: 4-Chlorocinnoline

Cat. No.: B183215 Get Quote

Disclaimer: Initial searches for "4-Chlorocinnoline" did not yield specific results. The following

guide is based on the closely related and more extensively documented compound, 4-

Chloroquinoline, which is likely the intended subject of the query.

This technical guide provides a comprehensive overview of 4-Chloroquinoline, including its

chemical properties, synthesis, reactivity, and biological significance. The information is

intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties
4-Chloroquinoline is a halogenated derivative of quinoline and serves as a crucial intermediate

in the synthesis of various biologically active compounds.[1][2] Its fundamental properties are

summarized below.

Table 1: Physical and Chemical Properties of 4-Chloroquinoline
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Property Value Source(s)

CAS Number 611-35-8 [3][4]

Molecular Formula C₉H₆ClN [3][4]

Molecular Weight 163.60 g/mol [3][4]

Appearance

Clear dark yellow liquid or solid

powder, dependent on ambient

conditions.

[4][5][6]

Melting Point 28-31 °C (lit.), 34.5 °C [1][4][6]

Boiling Point 260-261 °C (lit.) [1][6]

Density 1.25 g/mL at 20 °C (lit.) [1]

Solubility

Partly soluble in water.

Generally soluble in organic

solvents like DMSO and

ethanol.

[1][5][7]

λmax 316 nm (in aqueous ethanol) [1][6]

Table 2: Spectroscopic Data for 4-Chloroquinoline

Spectrum Type Key Data/Notes Source(s)

¹H NMR Spectra available in CDCl₃. [4][8]

¹³C NMR Data available. [4]

IR (Infrared)
Spectra available (FTIR, ATR-

IR, Vapor Phase).
[4][9][10]

Mass Spectrometry GC-MS data available. [4]

UV/Visible Spectrum data is available. [3][9][11]

Synthesis of 4-Chloroquinoline
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4-Chloroquinoline can be synthesized through various methods. One common approach is the

Gould-Jacobs reaction, which involves the condensation of an aniline with an

alkoxymethylenemalonate followed by cyclization and subsequent chlorination.

A general workflow for the synthesis of 4-chloroquinoline derivatives is depicted below.
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Step 1: Condensation

Step 2: Cyclization

Step 3: Chlorination
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Caption: Generalized workflow for the synthesis of 4-chloroquinoline derivatives.
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Chemical Reactivity and Applications
4-Chloroquinoline is a versatile intermediate in organic synthesis, primarily used in the

preparation of pharmaceuticals.[1][2] The chlorine atom at the 4-position is susceptible to

nucleophilic substitution, making it a key precursor for a wide range of 4-substituted quinoline

derivatives.[12]

Key Applications:

Antimalarial Drugs: It is a fundamental building block for several antimalarial drugs, including

chloroquine and hydroxychloroquine.[13]

Anticancer Agents: Derivatives of 4-chloroquinoline have shown potential as anticancer

agents by inhibiting tubulin polymerization.[7]

Antibacterial Agents: Certain 4-aminoquinoline derivatives exhibit antibacterial activity,

including against MRSA.[13]

Anti-HBV Agents: Some 4-aryl-6-chloro-quinoline derivatives have been identified as novel

non-nucleoside anti-hepatitis B virus (HBV) agents.[14]

Kinase Inhibitors: Chlorinated quinoline carboxylic acids are utilized in the development of

kinase inhibitors.[15]

Biological Activity and Mechanism of Action
The biological activities of 4-chloroquinoline derivatives are diverse. The well-known

antimalarial drug chloroquine, a 4-aminoquinoline, is thought to exert its effect by accumulating

in the parasite's food vacuole and interfering with the polymerization of heme into hemozoin,

which is toxic to the parasite.[16] The presence of the chlorine atom on the quinoline ring

appears to be important for the uptake of the drug by the parasite.[17]

More broadly, 4-aminoquinolines have been investigated for their immunomodulatory, anti-

inflammatory, and anti-thrombotic properties.[18]

The logical relationship for the proposed antimalarial mechanism of action of 4-aminoquinoline

derivatives is illustrated below.
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Caption: Proposed mechanism of antimalarial action for 4-aminoquinoline derivatives.

Experimental Protocols
Detailed methodologies for key experiments involving 4-chloroquinoline and its derivatives are

crucial for reproducible research.

5.1. Synthesis of 4-Chloroquinoline from 4-Hydroxyquinoline

This protocol describes the chlorination of a 4-hydroxyquinoline intermediate.

Materials: 4-hydroxyquinoline, phosphorus oxychloride (POCl₃), catalytic amount of

dimethylformamide (DMF), crushed ice, saturated aqueous sodium bicarbonate solution,

dichloromethane or chloroform, brine, anhydrous magnesium sulfate or sodium sulfate.

Procedure:

To a round-bottom flask, add the 4-hydroxyquinoline intermediate.
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Carefully add an excess of phosphorus oxychloride (5-10 equivalents).

Add a catalytic amount of DMF (a few drops).

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting

material is consumed.

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with

vigorous stirring.

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate

until the pH is between 7 and 8.

Extract the product with dichloromethane or chloroform (three times the volume of the

aqueous layer).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude 4-chloroquinoline.

The product can be further purified by recrystallization or column chromatography.[19]

5.2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of

synthesized 4-chloroquinoline derivatives against a cancer cell line.

Materials: Cancer cell line (e.g., MCF-7), RPMI 1640 medium with 10% fetal bovine serum

and 5% penicillin:streptomycin, 96-well microtiter plates, synthesized 4-chloroquinoline

derivatives, DMSO, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide).

Procedure:
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Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and

incubate for 24 hours.

Prepare various concentrations of the synthesized compounds in the medium.

Treat the cells with the different concentrations of the compounds and a vehicle control

(DMSO). Include wells with untreated cells as a negative control.

Incubate the plate for 48-72 hours.

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percentage of cell viability against the compound concentration to determine the

IC₅₀ value.[12][19]

5.3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis

LC-MS is a powerful technique for the identification and quantification of 4-chloroquinoline and

its derivatives.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-

performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g.,

Orbitrap).

General LC Method:

Column: A reverse-phase column such as a C18 column is typically used.

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with

0.1% formic acid (Solvent B).
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Flow Rate: Dependent on the column dimensions.

Injection Volume: Typically 1-5 µL.

General MS Method:

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common for these

compounds.

Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS²) for fragmentation

analysis.

Mass Analyzer: High-resolution mass analyzers like Orbitrap or TOF are used for accurate

mass measurements.

Data Analysis: The acquired data can be processed using specialized software to identify

compounds based on their accurate mass, retention time, and fragmentation patterns. This

can be compared against spectral libraries for confirmation.[20][21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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